molecular formula C15H24O8 B3051034 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane CAS No. 3058-14-8

3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane

Cat. No. B3051034
CAS RN: 3058-14-8
M. Wt: 332.35 g/mol
InChI Key: SVWFMBDNLANIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane, commonly referred to as BCTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCTU is a spirocyclic compound that contains two carbomethoxyethyl groups and four oxygen atoms. Its unique structure makes it an interesting chemical compound to study, and it has been found to have many potential uses in scientific research.

Mechanism Of Action

The mechanism of action of BCTU involves the inhibition of PKMζ, which is involved in the maintenance of long-term memory. BCTU binds to the active site of PKMζ, preventing the enzyme from functioning properly. This results in the impairment of memory consolidation, which has been observed in animal models.
Biochemical and Physiological Effects:
BCTU has been found to have a number of biochemical and physiological effects. In addition to its inhibition of PKMζ, BCTU has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3β (GSK-3β). BCTU has also been found to have antioxidant properties, which may contribute to its potential applications in cancer research.

Advantages And Limitations For Lab Experiments

One of the advantages of BCTU is that it is a relatively stable compound that can be produced in large quantities. It is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one limitation of BCTU is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on BCTU. One area of research could focus on the development of more potent inhibitors of PKMζ, which could have applications in the treatment of memory disorders. Another area of research could focus on the development of BCTU analogues with improved stability and efficacy. Finally, research could focus on the potential applications of BCTU in other areas of scientific research, such as cancer research and drug development.

Scientific Research Applications

BCTU has been found to have many potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BCTU has been found to be a potent inhibitor of the enzyme protein kinase M zeta (PKMζ). PKMζ is involved in the maintenance of long-term memory, and the inhibition of this enzyme has been found to impair memory consolidation. BCTU has also been found to have potential applications in cancer research, where it has been found to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O8/c1-18-11(16)3-5-13-20-7-15(8-21-13)9-22-14(23-10-15)6-4-12(17)19-2/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWFMBDNLANIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1OCC2(CO1)COC(OC2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615558
Record name Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane

CAS RN

3058-14-8
Record name Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Reactant of Route 3
Reactant of Route 3
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Reactant of Route 4
Reactant of Route 4
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.